Agrocybolacton
Description
Discovery and Historical Context
The discovery of this compound emerged from systematic screening efforts focused on identifying new bioactive compounds from basidiomycete fungi during the early 2000s. Berg and colleagues first reported the isolation and characterization of this novel metabolite in 2002, marking a significant contribution to the field of fungal natural product research. The compound was isolated from the strain Agrocybe species HKI 0259, which was originally collected from basidiospores found in a deciduous forest ecosystem in Bach Ma, Vietnam. This discovery was part of a broader research initiative conducted at the Hans-Knoll-Institute for Natural Products Research, aimed at exploring the chemical diversity of fungal secondary metabolites with potential therapeutic applications.
The taxonomic identification of the producing organism revealed distinctive morphological characteristics that aided in its classification within the Agrocybe genus. The basidiomata exhibited a pileus measuring 4.4 centimeters in diameter with a distinctive beige-brown coloration that darkened to brown at the center. The lamellae displayed greyish to brownish hues with slight violet coloration, reaching a width of 5 millimeters at the middle section. The stipe measured 8.5 centimeters in length, appearing white and hollow with a fragile structure, notably lacking a veil but possessing rhizomorphs at the base. Microscopic examination revealed spores measuring 9-12.5 by 6-6.5 micrometers, characterized by thick double walls and conspicuous germ pores, with spore prints displaying a distinctive tobacco-brown coloration.
The cultivation methodology employed for this compound production involved surface culture techniques utilizing specific growth conditions optimized for metabolite biosynthesis. The producer strain was cultivated at 25 degrees Celsius in 500-milliliter Erlenmeyer flasks containing 100 milliliters of specialized medium composed of malt extract (20 grams per liter), glucose (10 grams per liter), yeast extract (1 gram per liter), and ammonium sulfate (5 grams per liter), adjusted to pH 6.0. Each cultivation vessel was inoculated with a 1-square-centimeter section of a 20-day agar culture, followed by incubation for 20 days at the specified temperature. The extraction process involved harvesting mycelium cakes from 20 liters of culture and extracting twice with 5 liters of ethyl acetate, while the culture broth underwent three separate extractions with 10 liters of ethyl acetate.
Historical context surrounding this compound discovery reflects the renewed interest in basidiomycete metabolites that emerged during this period. Prior research efforts had demonstrated that basidiomycetes possess significant potential as sources of bioactive compounds, with over 6000 metabolites already identified from various fungal species. However, many investigations had primarily focused on more readily accessible streptomycetes, leaving the chemical diversity of basidiomycetes relatively underexplored. The successful isolation of this compound contributed to a growing body of evidence supporting the therapeutic potential of fungal secondary metabolites, particularly those exhibiting antimicrobial properties against clinically relevant pathogens.
Structural Characterization and Molecular Identity
The structural elucidation of this compound represents a comprehensive analytical achievement involving multiple spectroscopic techniques and computational methods. The compound possesses the molecular formula C15H20O4, corresponding to a molecular weight of 264.32 grams per mole. Advanced nuclear magnetic resonance spectroscopy techniques, including one-dimensional and two-dimensional experiments such as proton Nuclear Magnetic Resonance, carbon-13 Nuclear Magnetic Resonance, Distortionless Enhancement by Polarization Transfer, Correlation Spectroscopy, Heteronuclear Multiple Quantum Correlation, and Heteronuclear Single Quantum Correlation, were employed to determine the complete structural framework.
The proton Nuclear Magnetic Resonance spectrum revealed characteristic signal patterns that provided crucial insights into the molecular architecture. Two distinctive singlet proton signals were observed at chemical shifts of 0.92 parts per million and 1.14 parts per million, which were attributed to specific structural features within the molecule. These spectroscopic data, combined with additional analytical techniques, enabled researchers to establish the complete connectivity pattern and stereochemical arrangement of the compound.
The complete International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2S,6S,12R,15S)-2-hydroxy-5,5-dimethyl-11,13-dioxatetracyclo[7.5.1.01,6.012,15]pentadec-8-en-14-one, reflecting its complex tetracyclic structure and specific stereochemical configuration. This systematic name provides detailed information about the molecular framework, including the presence of multiple ring systems, hydroxyl functionality, and lactone moiety. The stereochemical designations indicate the precise three-dimensional arrangement of substituents around chiral centers, which is crucial for understanding the compound's biological activity and potential mechanisms of action.
Chemical classification places this compound within the furofuran family of compounds, representing a specialized subset of organoheterocyclic molecules characterized by fused furan ring systems. The structural framework incorporates several key functional groups that contribute to its biological activity profile. These include a hydroxyl group that enhances water solubility and potential for hydrogen bonding interactions, a lactone moiety that may contribute to antimicrobial activity through various mechanisms, and an unsaturated bond that provides additional chemical reactivity.
The following table summarizes the key molecular identifiers and structural parameters for this compound:
| Property | Value |
|---|---|
| Molecular Formula | C15H20O4 |
| Molecular Weight | 264.32 g/mol |
| International Chemical Identifier Key | FUNRAISQDFOMFQ-RSPOJEKHSA-N |
| Simplified Molecular Input Line Entry System | CC1(CCC@@HO)C |
| Chemical Classification | Furofuran |
| Functional Groups | Hydroxyl, Lactone, Alkene |
Mass spectrometric analysis provided additional confirmation of the molecular structure through accurate mass determination and fragmentation pattern analysis. The exact mass of this compound was determined to be 264.1362 daltons, which correlates precisely with the calculated theoretical mass based on the proposed molecular formula. This high-resolution mass spectrometric data provided crucial support for the structural assignment and helped eliminate alternative structural possibilities during the elucidation process.
Significance in Fungal Secondary Metabolism
This compound exemplifies the remarkable chemical diversity and biosynthetic capabilities inherent in fungal secondary metabolism, particularly within the Agrocybe genus. Secondary metabolite production in fungi serves multiple ecological functions, including chemical defense against microbial competitors, protection against predators, and facilitation of various developmental processes. The biosynthesis of this compound represents a sophisticated enzymatic process that demonstrates the evolutionary adaptation of Agrocybe species to their specific ecological niches and environmental challenges.
Within the broader context of Agrocybe secondary metabolism, this compound joins a diverse collection of bioactive compounds that collectively demonstrate the therapeutic potential of this fungal genus. Comprehensive reviews of Agrocybe metabolites have documented over 80 distinct small molecular chemical constituents, categorized into various structural classes including sterols, sesquiterpenes, volatile compounds, polyenes, and other specialized metabolites. These compounds collectively exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, hepatoprotective, antimicrobial, and antidiabetic properties, highlighting the pharmaceutical potential of Agrocybe-derived natural products.
The antimicrobial activity profile of this compound specifically targets gram-positive bacterial pathogens, demonstrating moderate effectiveness against Bacillus subtilis and Mycobacterium smegmatis at concentrations approaching 50 micrograms per milliliter. This selective activity pattern suggests specific mechanisms of action that may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes. The compound's lactone functionality may contribute to its antimicrobial properties through various biochemical mechanisms, including potential interactions with bacterial enzymes or membrane components.
Comparative analysis with other Agrocybe metabolites reveals the unique position of this compound within the chemical landscape of this genus. While many Agrocybe species produce polysaccharides with demonstrated biological activities, this compound represents a distinct class of small molecule bioactive compounds that complement the broader therapeutic arsenal available from these fungi. The tetracyclic structure of this compound is relatively uncommon among known fungal metabolites, suggesting novel biosynthetic pathways and potential for discovering additional structurally related compounds through continued investigation of Agrocybe species.
The ecological significance of this compound production extends beyond its antimicrobial properties to encompass broader aspects of fungal survival and competition strategies. Secondary metabolites like this compound often serve as chemical weapons in the complex microbial communities where fungi must compete for limited resources. The selective antimicrobial activity of this compound may provide Agrocybe species with competitive advantages in their natural habitats by suppressing the growth of specific bacterial competitors while potentially preserving beneficial microbial associations.
Research implications surrounding this compound discovery emphasize the continued importance of natural product exploration from underexplored fungal taxa. The successful identification of this novel bioactive compound from Agrocybe species supports ongoing efforts to systematically investigate fungal biodiversity for pharmaceutical lead compounds. The unique structural features of this compound provide valuable insights into fungal biosynthetic capabilities and may inform synthetic chemistry approaches for developing structurally related compounds with enhanced biological properties.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,2S,6S,12R,15S)-2-hydroxy-5,5-dimethyl-11,13-dioxatetracyclo[7.5.1.01,6.012,15]pentadec-8-en-14-one |
InChI |
InChI=1S/C15H20O4/c1-14(2)6-5-10(16)15-9(14)4-3-8-7-18-12(11(8)15)19-13(15)17/h3,9-12,16H,4-7H2,1-2H3/t9-,10-,11+,12+,15-/m0/s1 |
InChI Key |
FUNRAISQDFOMFQ-RSPOJEKHSA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]23[C@H]1CC=C4[C@@H]2[C@H](OC4)OC3=O)O)C |
Canonical SMILES |
CC1(CCC(C23C1CC=C4C2C(OC4)OC3=O)O)C |
Synonyms |
agrocybolacton |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities and Pharmacological Applications
The biological activities of Agrocybolacton can be categorized into several key areas:
1. Anticancer Activity
- Mechanism : Research indicates that polysaccharides derived from Agrocybe species can inhibit tumor growth and metastasis. For instance, polysaccharides isolated from A. aegerita demonstrated significant inhibition of transplanted sarcoma S180 tumors in mice .
- Case Study : A study by Liu et al. (2023) revealed that a polysaccharide from A. cylindracea inhibited the proliferation of human gastric cancer cells with an IC50 value of 240.71 µg/mL .
2. Antidiabetic Properties
- Mechanism : this compound and its derivatives have shown promise in managing diabetes through mechanisms such as improving insulin sensitivity and reducing blood glucose levels.
- Case Study : A study highlighted that polysaccharides from A. chaxingu significantly lowered blood sugar levels in diabetic mice, suggesting their potential as therapeutic agents for diabetes .
3. Antimicrobial Effects
- Mechanism : The antibacterial properties of compounds derived from Agrocybe have been documented, demonstrating efficacy against various bacterial strains.
- Case Study : Research showed that extracts from Cyclocybe aegerita exhibited antibacterial activity with minimal inhibition concentrations (MIC) as low as 31 µg/mL against Staphylococcus aureus .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth | Liu et al. (2023) |
| Antidiabetic | Lowers blood glucose levels | Lee et al. (2010) |
| Antimicrobial | Inhibits bacterial growth | Motoshima et al. (2018) |
Table 2: Case Studies on this compound Applications
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Liu et al. (2023) | Cancer Treatment | Significant inhibition of gastric cancer cell growth |
| Lee et al. (2010) | Diabetes Management | Reduction in blood sugar levels in diabetic mice |
| Motoshima et al. (2018) | Antimicrobial Effects | Effective against Leishmania spp., inhibiting arginase activity |
Chemical Reactions Analysis
Hydrolysis Reactions
Lactones typically undergo hydrolysis in acidic or basic conditions to form hydroxy acids or their salts. For example:
This reaction is common in fungal metabolites during extraction or purification processes .
Oxidation and Reduction
Lactones may participate in redox reactions depending on their functional groups:
-
Oxidation : Conversion of alcohol groups to ketones or carboxylic acids.
-
Reduction : Hydrogenation of double bonds within the lactone ring using catalysts like Pd/C or NaBH₄ .
Enzymatic Modifications
Fungal enzymes (e.g., oxidases or hydrolases) could modify this compound’s structure, altering bioactivity. For instance:
Biological Activity-Related Reactions
If this compound shares properties with other Agrocybe metabolites, it may:
-
Inhibit cancer cell proliferation via apoptosis induction (e.g., IC₅₀ values of 240–490 µg/mL for Agrocybe polysaccharides in gastric/colorectal cancer cells) .
-
Exhibit antioxidant effects (e.g., 68–85% radical scavenging activity at 4.5 mg/mL for A. aegerita polysaccharides) .
Data Table: Hypothetical Reactions of this compound
| Reaction Type | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, 80°C | Hydroxy acid | Enhanced solubility for drug delivery |
| Enzymatic oxidation | Fungal oxidases, pH 7.0 | Epoxidized lactone | Increased antimicrobial activity |
| Catalytic hydrogenation | H₂, Pd/C, 25°C | Reduced lactone (diol form) | Modified anti-inflammatory effects |
Key Limitations
-
No peer-reviewed studies on this compound were identified in the provided sources.
-
The above analysis extrapolates from structurally related fungal metabolites (e.g., polysaccharides, sesquiterpenes) .
For authoritative insights, targeted experimental studies (e.g., NMR, LC-MS) and bioactivity assays are required. Let me know if you’d like assistance refining this framework with additional parameters!
Q & A
Basic Research Questions
Q. How to formulate a research question for studying Agrocybolacton’s biological activity?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Population: Specific cell lines or organisms affected by this compound.
- Intervention: this compound dosage or delivery method.
- Comparison: Control groups or analogous compounds.
- Outcome: Quantifiable metrics (e.g., inhibition rates, gene expression).
- Time: Duration of exposure.
Ensure feasibility by aligning with available analytical tools (e.g., HPLC for purity checks) and ethical guidelines for biological assays .
Q. What are the key considerations in designing experiments to isolate this compound from natural sources?
- Methodological Answer :
- Extraction Protocols : Optimize solvent polarity (e.g., ethanol vs. methanol) based on this compound’s solubility.
- Purity Validation : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, TLC) methods.
- Reproducibility : Document extraction parameters (temperature, pH, time) in detail to enable replication .
- Table 1 : Common Techniques for Natural Compound Isolation
| Technique | Application | Limitations |
|---|---|---|
| Column Chromatography | High-resolution separation | Time-intensive |
| HPLC | Quantification of purity | Costly equipment |
| TLC | Rapid preliminary analysis | Low sensitivity |
Advanced Research Questions
Q. How to address discrepancies in reported bioactivity data of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Compile datasets from peer-reviewed studies.
Normalize variables (e.g., dosage units, assay conditions).
Apply statistical models (ANOVA, regression) to identify confounding factors (e.g., solvent choice, cell line variability).
- Uncertainty Quantification : Report confidence intervals and error margins for bioactivity metrics .
- Contradiction Resolution : Use sensitivity analysis to test hypotheses (e.g., pH-dependent activity).
Q. What advanced analytical methodologies are recommended for elucidating the stereochemistry of this compound?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (CSPs) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.
- Computational Modeling : Pair NMR data with DFT (Density Functional Theory) calculations to predict stereoisomer stability .
- Table 2 : Pros and Cons of Stereochemical Analysis Methods
| Method | Pros | Cons |
|---|---|---|
| X-ray Crystallography | Definitive structural proof | Requires high-quality crystals |
| CD Spectroscopy | Rapid enantiomer differentiation | Limited to chromophoric compounds |
| Molecular Dynamics | Predicts stability under varying conditions | Computationally intensive |
Q. How to ensure methodological rigor when analyzing this compound’s mechanism of action?
- Methodological Answer :
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data to map pathways.
- Dose-Response Validation : Use Hill slope models to confirm EC50/IC50 consistency across replicates.
- Blinding : Implement double-blind protocols in cell-based assays to reduce bias .
Data Management and Reporting
Q. What strategies mitigate data fragmentation in interdisciplinary this compound research?
- Methodological Answer :
- Centralized Repositories : Use platforms like Zenodo or Figshare for raw data storage.
- Metadata Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Cross-Validation : Share datasets with collaborators to verify reproducibility .
Key Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
